molecular formula C12H12N2 B2982241 2-(7-ethyl-1H-indol-3-yl)acetonitrile CAS No. 1214384-74-3

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Cat. No. B2982241
CAS RN: 1214384-74-3
M. Wt: 184.242
InChI Key: ISFLKAMEECHDAV-UHFFFAOYSA-N
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Description

2-(7-ethyl-1H-indol-3-yl)acetonitrile, also known as JNJ-54175446, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and is characterized by its unique structure and properties.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Indole derivatives are commonly used in the development of efficient fluorescent OLEDs due to their favorable optical properties. The compound “2-(7-ethyl-1H-indol-3-yl)acetonitrile” could potentially be utilized in OLEDs to enhance their electroluminescence properties .

Biologically Active Compounds

Indoles have been studied for their biological activity, particularly in treating cancer cells, microbes, and various disorders. As a derivative, “2-(7-ethyl-1H-indol-3-yl)acetonitrile” may exhibit similar properties and could be applied in medicinal chemistry for drug development .

Synthetic Chemistry

The indole ring is a prevalent moiety in synthetic chemistry, often used in the synthesis of complex organic compounds. “2-(7-ethyl-1H-indol-3-yl)acetonitrile” could serve as a building block in the synthesis of various pharmaceuticals and organic materials .

Plant Hormone Research

Indole derivatives like indole-3-acetic acid play a role as plant hormones. Research into “2-(7-ethyl-1H-indol-3-yl)acetonitrile” could explore its potential as a synthetic plant hormone or in the study of plant growth and development .

Pharmacological Activity

Indole derivatives are known for their diverse pharmacological activities. Studies could investigate the specific activities of “2-(7-ethyl-1H-indol-3-yl)acetonitrile”, such as its anti-inflammatory, antimicrobial, or neuroprotective effects .

Material Science

Due to their unique electronic properties, indole derivatives can be used in material science for the development of new materials with specific optical or electronic characteristics. “2-(7-ethyl-1H-indol-3-yl)acetonitrile” might be researched for its potential applications in this field .

Chemical Synthesis Intermediates

As an intermediate, “2-(7-ethyl-1H-indol-3-yl)acetonitrile” could be valuable in the synthesis of more complex chemical entities, which can be used in various industrial applications ranging from agrochemicals to dyes .

Analytical Chemistry

In analytical chemistry, indole derivatives can be used as standards or reagents. “2-(7-ethyl-1H-indol-3-yl)acetonitrile” might be utilized in chromatography or spectroscopy as a reference compound to identify or quantify other substances .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

It is known that the compound’s carbonitrile group is twisted away from the indole plane . This structural feature may influence its interaction with its targets. Furthermore, the compound’s highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) have been studied, revealing that the HOMO is mainly localized on the donor part, whereas the LUMO is spread over the entire molecule . These properties could influence the compound’s interactions with its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s optical, thermal, and electroluminescence properties have been studied, and it has been found to exhibit high fluorescence quantum yield and good thermal stability . These properties could potentially influence its bioavailability.

Result of Action

The compound’s high fluorescence quantum yield suggests that it could be used in applications such as organic light-emitting diodes (oleds) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile. For instance, the compound’s fluorescence quantum yield and thermal stability suggest that it could perform well in various environmental conditions . Additionally, the compound’s Stokes shift has been examined in non-polar and polar solvents, revealing a higher charge transfer character in polar solvents . This suggests that the compound’s action could be influenced by the polarity of its environment.

properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFLKAMEECHDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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